
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a derivative of anthracene and is often used as a probe to detect various biological molecules and processes.
Mechanism of Action
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene works by undergoing a photochemical reaction that results in the emission of fluorescent light. When this compound absorbs light, it becomes excited and enters a higher energy state. It then emits light as it returns to its ground state. The wavelength of the emitted light is longer than the absorbed light, which gives this compound its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. It is also not known to interfere with the function of biological molecules. However, it is important to note that this compound can be sensitive to changes in pH and temperature, which can affect its fluorescent properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene is its high sensitivity and specificity. It can detect changes in biological molecules and processes at very low concentrations. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation is that this compound can be sensitive to changes in pH and temperature, which can affect its fluorescent properties. It is also important to use appropriate controls and calibration standards to ensure accurate results.
Future Directions
There are several future directions for the use of 9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene in scientific research. One area of interest is the development of new applications for this compound in the detection of other biological molecules and processes. Another area of interest is the development of new fluorescent dyes that are more stable and less sensitive to changes in pH and temperature. Additionally, there is a need for more research into the mechanisms of action of this compound and how it interacts with biological molecules.
Synthesis Methods
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene can be synthesized using a multistep process that involves the condensation of 9,10-anthracenedione with 3-dimethylaminopropylamine. The resulting product is then reduced with sodium borohydride to yield this compound. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene is widely used in scientific research as a fluorescent dye. It is often used as a probe to detect various biological molecules and processes such as reactive oxygen species, lipid peroxidation, and protein oxidation. It can also be used to detect changes in membrane potential, intracellular pH, and calcium concentration.
properties
CAS RN |
13388-29-9 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyloxy)propan-1-amine |
InChI |
InChI=1S/C21H25NO/c1-22(2)12-7-13-23-20-14-19-15-8-3-5-10-17(15)21(20)18-11-6-4-9-16(18)19/h3-6,8-11,19-21H,7,12-14H2,1-2H3 |
InChI Key |
FFXWUFCRQOUAHO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Canonical SMILES |
CN(C)CCCOC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
synonyms |
9,10-Dihydro-9-(3-dimethylaminopropoxy)-9,10-ethanoanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



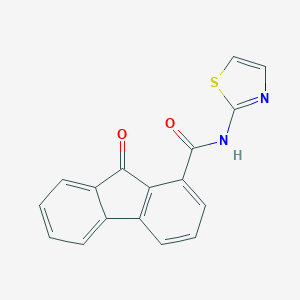
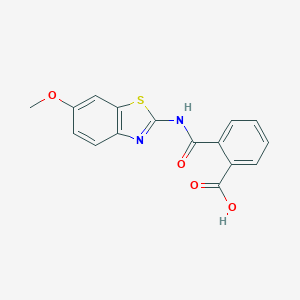
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
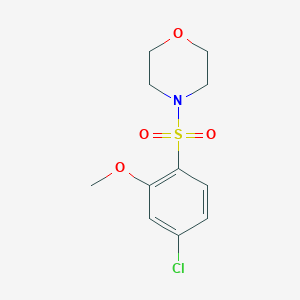
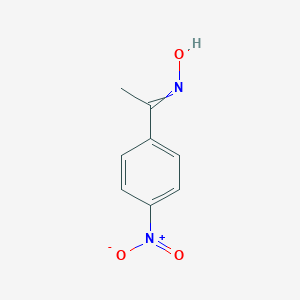
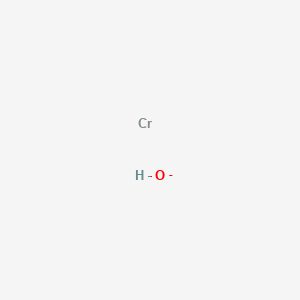

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
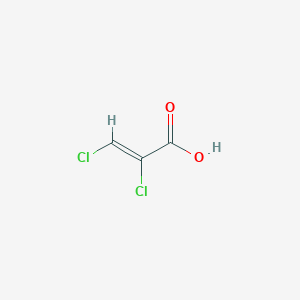
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
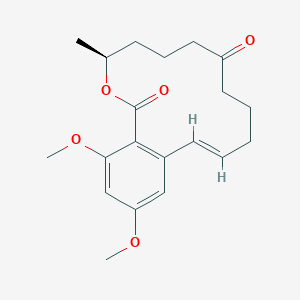
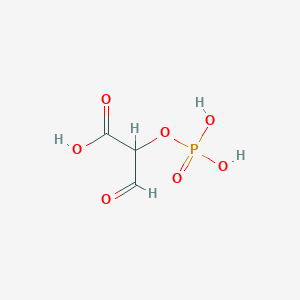
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)